3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
Overview
Description
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is an aromatic amine with the molecular formula C6H6N2O6S. It is known for its applications in chemical assays, particularly for detecting aromatic amines . The compound is characterized by its nitro, amino, hydroxyl, and sulfonic acid functional groups, which contribute to its reactivity and versatility in various chemical processes .
Biochemical Analysis
Biochemical Properties
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the detection and quantification of aromatic amines. It reacts with amines to form a red color, which can be measured quantitatively using an electrode . This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s reactivity. The compound interacts with various enzymes and proteins, including those involved in the metabolic pathways of aromatic compounds. These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in their activity, thereby affecting various cellular functions. For instance, the compound’s ability to form complexes with proteins can alter their conformation and activity, leading to changes in cell signaling pathways and gene expression . Additionally, the compound’s reactivity with aromatic amines can influence cellular metabolism by altering the levels of these compounds within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound’s nitro and sulfonic acid groups play a crucial role in these interactions, facilitating the formation of stable complexes with these biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. Additionally, the compound’s ability to alter the conformation of proteins can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, the compound may undergo degradation, leading to changes in its reactivity and effects on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, particularly when used in high concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can influence cellular metabolism and gene expression without causing significant toxicity. At high doses, the compound can lead to toxic effects, including cellular damage and disruption of normal cellular functions. These effects are primarily due to the compound’s reactivity with cellular proteins and enzymes, leading to changes in their activity and function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes involved in these pathways, influencing their activity and the overall metabolic flux. These interactions can lead to changes in the levels of metabolites within the cell, further influencing cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its reactivity and effects on cellular functions, particularly in tissues with high levels of aromatic amines .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular functions. The compound’s localization can influence its activity and reactivity, particularly in compartments with high levels of aromatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of 4-Amino-3-hydroxybenzenesulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The presence of multiple functional groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines are common products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with aromatic amines to form colored complexes. This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s electrophilicity. The molecular targets include amine groups on proteins and other biomolecules, leading to measurable color changes that can be quantified using spectroscopic methods .
Comparison with Similar Compounds
- 5-Amino-2-methoxybenzenesulfonic acid
- 2,4-Dihydroxyaniline hydrochloride
- Benzene-1,4-diamine
Comparison: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming colored complexes with aromatic amines, making it particularly valuable in chemical and biochemical assays .
Properties
IUPAC Name |
3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXYZMDLOJTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O6S | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074846 | |
Record name | 4-Hydroxy-5-nitrometanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
96-93-5 | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-5-nitrometanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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